molecular formula C7H14OS B169364 2-Ethylsulfanyloxane CAS No. 16315-51-8

2-Ethylsulfanyloxane

Cat. No. B169364
CAS RN: 16315-51-8
M. Wt: 146.25 g/mol
InChI Key: FEXFEHVMYWGPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyloxane (ESO) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfur-containing compound that has shown potential in various applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In

Mechanism Of Action

The mechanism of action of 2-Ethylsulfanyloxane is not fully understood. However, it is believed to act as a mild oxidant, where it can transfer a sulfur atom to another molecule. This process can lead to the formation of disulfide bonds, which are important in protein structure and function.

Biochemical And Physiological Effects

2-Ethylsulfanyloxane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as lactate dehydrogenase, which is important in energy metabolism. It has also been shown to induce apoptosis, which is programmed cell death, in some cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethylsulfanyloxane in lab experiments is its mild oxidizing properties, which can be useful in certain reactions. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, one limitation of using 2-Ethylsulfanyloxane is its low yield in synthesis, which can make it expensive to use in large quantities.

Future Directions

There are several future directions for the use of 2-Ethylsulfanyloxane in scientific research. One potential application is in the development of new drugs, where it could be used as a scaffold for drug design. It could also be used in the study of redox signaling pathways, which are important in many biological processes. Additionally, further research could be done to understand the mechanism of action of 2-Ethylsulfanyloxane and its potential applications in other fields of research.
In conclusion, 2-Ethylsulfanyloxane is a unique chemical compound that has shown potential in various scientific research applications. Its mild oxidizing properties and sulfur-containing structure make it useful in organic synthesis and biochemical studies. Further research is needed to fully understand its mechanism of action and its potential applications in drug development and other fields of research.

Synthesis Methods

The synthesis of 2-Ethylsulfanyloxane can be achieved through a two-step process. The first step involves the reaction of 2-chloroethanol with sodium hydrosulfide to form 2-ethylsulfanyl ethanol. The second step involves the oxidation of 2-ethylsulfanyl ethanol with hydrogen peroxide to form 2-Ethylsulfanyloxane. The yield of this process is around 60%.

Scientific Research Applications

2-Ethylsulfanyloxane has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, where it has shown potential as a mild oxidant and a sulfur source. It has also been used as a probe in biochemical studies, where it has been used to study the redox properties of proteins.

properties

CAS RN

16315-51-8

Product Name

2-Ethylsulfanyloxane

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-ethylsulfanyloxane

InChI

InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3

InChI Key

FEXFEHVMYWGPSJ-UHFFFAOYSA-N

SMILES

CCSC1CCCCO1

Canonical SMILES

CCSC1CCCCO1

synonyms

2-(Ethylthio)tetrahydro-2H-pyran

Origin of Product

United States

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